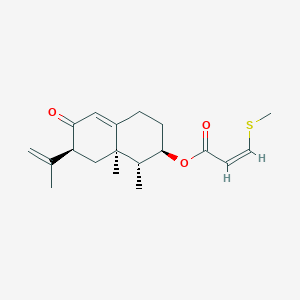

S-Petasin

Description

Overview of Sesquiterpenoids in Medicinal Plants

Sesquiterpenoids represent a significant class of natural products characterized by their structure derived from three isoprene units. These compounds are widely distributed throughout the plant kingdom and exhibit a diverse array of biological activities. mdpi.com They are formed from the precursor farnesyl pyrophosphate (FPP) through various biosynthetic pathways, leading to a multitude of carbon skeletons. mdpi.com Sesquiterpenoids are found in various parts of plants, including stem barks, twigs, leaves, flowers, seeds, and pericarps. mdpi.com Their biological functions in plants include roles as antimicrobial agents, antifeedants against insects and birds, allelopathy, and protection against environmental stresses. reading.ac.ukresearchgate.net In medicinal plants, sesquiterpenoids often constitute the active ingredients responsible for observed therapeutic effects. nih.gov Families like Asteraceae are particularly rich sources of these compounds, with examples including those found in feverfew (Tanacetum parthenium), yarrow (Achillia spp.), and Artemisia annua. researchgate.netnih.gov Research into sesquiterpenoids from medicinal plants continues to reveal their potential for applications in various fields, including medicine and agriculture. mdpi.comreading.ac.uk

S-Petasin as a Bioactive Natural Product

This compound is a specific sesquiterpenoid compound that has garnered considerable research interest due to its notable biological activities. mdpi.com It is primarily isolated from plants belonging to the genus Petasites, particularly Petasites hybridus and Petasites japonicus. iiarjournals.orgsmolecule.comresearchgate.net Chemically, this compound is classified within the eremophilane, 8,9-secoeremophilane, and furoeremophilane sesquiterpenoid group. Its molecular formula is C19H26O3S, with a molecular weight of 334.47 g/mol . naturalproducts.netnih.gov this compound is recognized as a bioactive natural product with a range of reported effects in various in vitro and in vivo models. mdpi.comiiarjournals.orgbiomolther.orgresearchgate.net Research has focused on its potential in addressing inflammatory and allergic conditions, as well as its impact on certain cellular processes. smolecule.combiomolther.orgnih.gov

Historical Context of Petasites Species in Ethnobotany and Phytopharmacology

Petasites species, commonly known as butterbur, have a long history of use in traditional medicine across different cultures, particularly in Europe and Asia. nih.govresearchgate.netresearchgate.netnih.gov The name "butterbur" is thought to originate from the historical use of the plant's large leaves to wrap butter in warm weather, while names in other languages translate to "rain hat" or "hat plant," also referencing the size of the leaves. nih.govbotsoc.scot Ethnobotanical records indicate the use of Petasites species since ancient times for a variety of ailments. nih.govresearchgate.net Traditional applications have included treatments for conditions affecting the central nervous system (such as migraine), respiratory system (like asthma, allergic rhinitis, bronchitis, and spastic cough), cardiovascular system (hypertension), gastrointestinal tract (ulcers), and genitourinary system (dysmenorrhea). nih.govresearchgate.netresearchgate.net This extensive history of traditional use has provided a foundation for modern phytopharmacological investigations into the active compounds present in Petasites, including this compound. nih.govresearchgate.netresearchgate.net

Research Significance of this compound in Contemporary Chemical Biology

The research significance of this compound in contemporary chemical biology stems from its diverse pharmacological properties and its potential as a lead compound for the development of new therapeutic agents. mdpi.comresearchgate.netimrpress.com As a major sesquiterpene found in Petasites species, this compound has been a subject of detailed investigation into its mechanisms of action at the molecular and cellular levels. biomolther.orgnih.govnih.govresearchgate.net Studies have explored its effects on various biological targets and pathways, contributing to a deeper understanding of how natural products can influence physiological and pathological processes. mdpi.comiiarjournals.orgresearchgate.netnih.govimrpress.comnih.govresearchgate.netbohrium.com The identification of this compound as a bioactive molecule has spurred research into its potential applications in areas such as inflammation, allergy, and cellular proliferation, highlighting its relevance in the search for novel therapeutic strategies. iiarjournals.orgsmolecule.comresearchgate.netbiomolther.orgresearchgate.netnih.govimrpress.com The study of this compound exemplifies the value of ethnobotanical knowledge in guiding modern chemical biology research to discover and characterize bioactive natural products. nih.govresearchgate.netresearchgate.net

Detailed research findings on this compound include studies demonstrating its inhibitory effects on phosphodiesterase (PDE) activity, particularly PDE3 and PDE4, leading to increased intracellular cAMP levels. nih.govresearchgate.net This mechanism is associated with smooth muscle relaxation, which may contribute to its traditional use for respiratory conditions. nih.govresearchgate.net this compound has also been reported to inhibit voltage-dependent calcium channels (VDCCs), further impacting intracellular calcium concentrations. nih.govresearchgate.net

In the context of inflammatory and allergic responses, this compound has been shown to inhibit antigen-induced degranulation in mast cells and suppress the accumulation of inflammatory cells like eosinophils, macrophages, and lymphocytes in animal models. biomolther.orgnih.gov It has also been found to inhibit the induction of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO) in macrophages. biomolther.orgnih.govresearchgate.net

Furthermore, research has investigated the effects of this compound on various cancer cell lines. Studies have indicated that this compound can inhibit the proliferation and induce apoptosis in certain cancer cells, including melanoma and prostate cancer cells. iiarjournals.orgresearchgate.netimrpress.combohrium.com Proposed mechanisms for these effects include the activation of the p53 pathway and the modulation of proteins involved in apoptosis and cell migration. iiarjournals.orgimrpress.combohrium.com

The following table summarizes some of the reported biological activities and associated mechanisms of this compound:

| Biological Activity | Proposed Mechanism(s) | Reference(s) |

| Bronchodilation / Airway Smooth Muscle Relaxation | Inhibition of PDE3/4, leading to increased cAMP; Inhibition of VDCCs. | nih.govresearchgate.net |

| Anti-allergic / Anti-inflammatory | Inhibition of mast cell degranulation; Suppression of inflammatory cell accumulation; Inhibition of iNOS and NO production. | biomolther.orgnih.govresearchgate.net |

| Anti-proliferative / Pro-apoptotic (Cancer Cells) | Activation of p53 pathway; Modulation of apoptosis-related proteins (e.g., Bcl-2, Bax, caspases); Inhibition of cell migration. | iiarjournals.orgresearchgate.netimrpress.combohrium.com |

| Anti-adipogenic | Inhibition of PPAR-γ pathway signaling. | researchgate.nettjnpr.org |

| Anti-oxidative / Cytoprotective | Activation of Nrf2 pathway. | mdpi.com |

This table provides a snapshot of some key research findings regarding the biological activities of this compound and the mechanisms proposed to underlie these effects.

This compound is a sesquiterpene ester found in various species of the Petasites genus. This compound is a methylthio derivative of petasin biomolther.org. Research has focused on its occurrence, distribution, and quantitative presence in different parts of these plants.

Occurrence and Botanical Sources of this compound

This compound is primarily found within the Petasites genus, a group of herbaceous perennial plants belonging to the Asteraceae family wikipedia.orgimrpress.com. These plants are commonly known as butterburs wikipedia.org.

Distribution of this compound in Petasites Genera

This compound, along with other sesquiterpenes like petasin and isopetasin, are considered main components in certain Petasites species publisherspanel.com. The distribution and concentration of these compounds can vary among different species and even within different populations of the same species publisherspanel.comresearchgate.net.

Petasites formosanus Kitamura: Primary Source Identification

Petasites formosanus, a species native to Taiwan, has been identified as a significant source of this compound biomolther.orgnih.govnih.gov. This compound is reported to be the most abundant sesquiterpene in the aerial parts of Petasites formosanus nih.gov. Studies on this species have frequently focused on this compound due to its prevalence biomolther.orgnih.govnih.gov.

Petasites hybridus (L.) P. Gaertn., B. Mey. & Scherb. (Common Butterbur)

Petasites hybridus, also known as common butterbur, is another important source of this compound publisherspanel.comresearchgate.net. This species is native to Europe and northern Asia and is widely distributed imrpress.comwikipedia.org. This compound is found in both the rhizomes and aerial parts of P. hybridus publisherspanel.com. P. hybridus exhibits different chemotypes, including a petasine chemotype where this compound, iso-S-petasin, and neo-S-petasin are among the main components in the rhizomes publisherspanel.com.

Petasites japonicus and Petasites officinalis as Identified Sources

This compound has also been reported to be present in Petasites japonicus and Petasites officinalis researchgate.netrsc.org. Petasites japonicus, commonly known as sweet coltsfoot, is an edible and medicinal plant found in East Asia researchgate.netbiosynth.comnih.gov. While some studies initially suggested this compound was not isolated from P. japonicus, more recent research has confirmed its presence in this species researchgate.netrsc.org. Petasites officinalis is sometimes considered a synonym for Petasites hybridus wikipedia.org.

Related Compounds in Ligularia fischeri

While the primary focus is on Petasites, related sesquiterpenoids, including petasin derivatives, have also been investigated in Ligularia fischeri acgpubs.org. Ligularia is a related genus within the Asteraceae family. Studies on L. fischeri have involved the isolation and identification of eremophilane sesquiterpenoids, including petasin acgpubs.org.

Chemo-taxonomic Investigations of this compound and Analogues in Petasites Species

Chemo-taxonomic studies have been conducted on Petasites species to understand the variation in their chemical constituents, including this compound and its analogues researchgate.netnih.govgla.ac.uk. These investigations aim to use the chemical profiles of plants as a tool for classification and to understand the relationships between different species and populations researchgate.netgla.ac.uk. Studies have revealed the existence of different chemotypes within Petasites hybridus, notably the petasine and furanopetasin chemotypes, which differ in their main sesquiterpene components publisherspanel.comresearchgate.netresearchgate.net. The petasin chemotype is generally considered more relevant for pharmaceutical applications due to the presence of compounds like petasin and this compound researchgate.netresearchgate.net. The distribution of these chemotypes can vary geographically researchgate.net.

Quantitative Analysis of this compound Content Across Different Plant Parts and Species

Quantitative analysis has been performed to determine the concentration of this compound and related petasins in different parts of Petasites plants and across various species publisherspanel.comnih.govbiosynth.commdpi.comthieme-connect.com. The content of sesquiterpenes, including this compound, can vary depending on the plant part, time of harvest, and geographical origin publisherspanel.comresearchgate.netresearchgate.net.

In Petasites hybridus, quantitative analysis has shown that petasin content can range from 7.4 to 15.3 mg/g dry weight in rhizomes and from 3.3 to 11.4 mg/g dry weight in leaves publisherspanel.comthieme-connect.comresearchgate.net. While these figures often refer to total petasins (petasin, isopetasin, neopetasin), this compound is a component of this mixture, and its relative abundance can vary. Some studies specifically quantify this compound. For instance, in a standardized extract of P. hybridus, neopetasin, petasin, and this compound were present in relatively higher quantities compared to other identified sesquiterpene esters imrpress.com.

Studies on Petasites japonicus have also involved quantitative analysis of its constituents . While petasin has been identified as a major active component in P. japonicus extracts, quantitative data specifically for this compound in different parts of P. japonicus is also available researchgate.netnih.gov. This compound has been isolated from P. japonicus and its anti-adipogenic activity studied, indicating its presence and quantifiable nature in this species researchgate.netrsc.orgnih.gov.

Data on the quantitative distribution of petasins in P. hybridus highlights the variability:

| Plant Part | Compound | Concentration (mg/g dry weight) | Source |

| Rhizomes | Mean Petasin | 7.4 - 15.3 | publisherspanel.comresearchgate.net |

| Leaves | Mean Petasin | 3.3 - 11.4 | publisherspanel.comresearchgate.net |

Note: "Mean Petasin" in this table from the source likely refers to the total petasin content, which includes this compound and its isomers.

Further detailed research findings on quantitative analysis across different species and plant parts demonstrate the complex distribution patterns of this compound within the Petasites genus.

Propriétés

IUPAC Name |

[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHANKWLYFDFHOJ-RFTFGCRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCC2=CC(=O)[C@@H](C[C@]12C)C(=C)C)OC(=O)/C=C\SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70238-51-6 | |

| Record name | S-Petasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070238516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-PETASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/129023415R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization of S-petasin

Strategies for the Chemical Synthesis of S-Petasin and Analogues

The synthesis of petasin and its derivatives can be achieved through several methods. Petasin is commonly extracted from the aerial parts of Petasites species using solvents such as ethanol smolecule.com. Hydrolysis of petasin under alkaline conditions yields isopetasinol smolecule.comscirp.orgresearchgate.net.

Radioactive tracer methods have been employed to investigate petasin biosynthesis, utilizing precursors like (2-14C)Mevalonic acid fed to P. hybridus leaves gla.ac.uk. Selective chemical degradation was then performed to determine the location of the radioactive label gla.ac.uk.

Design and Synthesis of this compound Derivatives for Pharmacological Studies

A series of petasin derivatives have been designed and synthesized to investigate structure-activity relationships and identify compounds with enhanced biological activities scirp.orgresearchgate.net. These derivatives are typically prepared from isopetasinol, which is obtained from the hydrolysis of petasin scirp.orgresearchgate.net.

Acylation Reactions for Derivative Formation

Acylation reactions are a key strategy for the formation of petasin derivatives. These reactions involve treating isopetasinol with carboxylic acids or anhydrides in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) smolecule.com. Compounds with substituted benzoic ester groups have been introduced through acylation reactions with carboxylic acids or maleic anhydride scirp.orgresearchgate.net. This approach has yielded various derivatives, some of which have shown potent antiproliferative activity scirp.orgresearchgate.net.

Epoxidation and Alkylation Strategies

Epoxidation reactions have also been utilized in the synthesis of petasin derivatives scirp.orgresearchgate.net. Compounds with an unsaturated side chain have been synthesized by the reaction of an intermediate compound, obtained from acylation, with different alkyl halides scirp.orgresearchgate.net. Additionally, tosylation of isopetasinol followed by nucleophilic substitution with sodium azide has been used to introduce azide groups, which can then be reduced researchgate.net.

Introduction of Amide Functional Groups

To further explore structure-activity relationships, compounds featuring an amide functional group have been designed and synthesized scirp.orgresearchgate.net. These amide derivatives were prepared through acylation reactions of an amine intermediate, which was obtained from the reduction of an azide derivative researchgate.net. The substitution of the ester group with an amide group has been shown to affect the antiproliferative activity against certain cell lines researchgate.net.

Structure-activity Relationship Sar Studies of S-petasin and Analogues

Influence of Chemical Modifications on Biological Activities

Chemical modifications within the sesquiterpene core and the ester side chain of S-Petasin and its analogues significantly impact their biological activities. Comparisons between different petasin compounds, including this compound, Isopetasin, Petasin, and S-Isopetasin, reveal distinct pharmacological profiles. For instance, these compounds exhibit varying potencies and mechanisms of action in relaxing smooth muscle, inhibiting inflammatory mediators, and exerting anti-proliferative effects researchgate.netnih.govnih.govwikipedia.orgthegoodscentscompany.com.

Studies on petasin derivatives have indicated that specific structural elements are crucial for certain activities. For example, in the context of anti-adipogenic effects observed with petasin, a double bond at the C11-C12 position and an angeloyl ester moiety were found to be essential for activity ctdbase.org. For antiproliferative activity of petasin derivatives against human neuroblastoma cells, an additional ester group and the exo-double bond were identified as important features mdpi.com. The presence or absence of a sulfur atom in the ester side chain also represents a key chemical difference with significant implications for activity, as discussed in Section 6.3.

Comparative Analysis of this compound, Isopetasin, Petasin, and S-Isopetasin Potency

Comparative studies have assessed the potency of this compound, Isopetasin, Petasin, and S-Isopetasin in various biological assays. These comparisons highlight the differential activities of these closely related compounds.

In studies investigating the relaxation of isolated guinea pig trachealis precontracted by various agonists, this compound demonstrated potent relaxant effects. This compound was found to be the most potent among the four compounds in relaxing guinea pig trachea precontracted by histamine, carbachol (CCh), KCl, or leukotriene (LT) D4, although S-isopetasin showed similar relaxing potency on CCh and KCl-induced contractions researchgate.netthegoodscentscompany.com. The IC50 values indicated that the sulfur-containing petasins (this compound and S-Isopetasin) were generally more potent in this assay than the non-sulfur-containing petasins (Petasin and Isopetasin) nih.govthegoodscentscompany.com.

In the context of anti-inflammatory activities, specifically the inhibition of nitric oxide (NO) production, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) expression in LPS-induced RAW 264.7 cells, S-Isopetasin showed stronger potency than this compound nih.govwikipedia.org. S-Isopetasin also demonstrated stronger reductions in acetic acid-induced writhing response and carrageenan-induced paw edema compared to this compound nih.govwikipedia.org.

Recent studies have also compared the antiviral activity of these compounds against SARS-CoV-2. Isopetasin and neopetasin (another isomer of petasin) demonstrated potent antiviral activity, while petasin showed a higher IC50 value, suggesting lower potency compared to isopetasin and neopetasin in this specific model wikipedia.org.

The following table summarizes some comparative potency data:

| Compound | Activity | Model/Assay | Relative Potency / Key Finding | Citation |

| This compound | Tracheal Relaxation | Guinea pig trachealis (histamine, CCh, KCl, LTD4) | Most potent among the four petasins | researchgate.netthegoodscentscompany.com |

| S-Isopetasin | Tracheal Relaxation | Guinea pig trachealis (CCh, KCl) | Similar potency to this compound on CCh and KCl | researchgate.net |

| S-Isopetasin | Inhibition of NO Production, iNOS, COX-2 | LPS-induced RAW 264.7 cells | Stronger potency than this compound | nih.govwikipedia.org |

| S-Isopetasin | Anti-nociceptive and Anti-inflammatory effects | Acetic acid writhing, carrageenan paw edema | Stronger reductions than this compound | nih.govwikipedia.org |

| Isopetasin | Antiviral Activity | SARS-CoV-2 in Vero E6 cells | Potent, lower IC50 than Petasin | wikipedia.org |

| Petasin | Antiviral Activity | SARS-CoV-2 in Vero E6 cells | Higher IC50 than Isopetasin and Neopetasin | wikipedia.org |

Significance of Sulfur Atom in this compound Activity

A notable difference between this compound/S-Isopetasin and Petasin/Isopetasin is the presence of a sulfur atom in the ester side chain of the former pair. SAR studies indicate that this structural feature plays a significant role in their biological activities. Specifically, the sulfur-containing petasins, this compound and S-Isopetasin, have been shown to be more potent in relaxing isolated guinea pig trachealis compared to their non-sulfur analogues, Petasin and Isopetasin nih.govthegoodscentscompany.com. This suggests that the sulfur atom contributes to the enhanced spasmolytic activity observed in these compounds. While the precise mechanism by which the sulfur atom enhances activity requires further investigation, its presence is a key differentiator in the pharmacological profiles of these petasins. The concept of "sulfane sulfur" or "bound sulfur" in biological molecules highlights the potential for sulfur atoms to be involved in various physiological functions and interactions chem960.com.

Effects of Stereoisomerization on Pharmacological Efficacy

Stereoisomerization significantly influences the pharmacological efficacy and mechanisms of action of petasins. The pairs this compound and S-Isopetasin, and Petasin and Isopetasin, represent stereoisomers that exhibit distinct biological activities.

For example, this compound and S-Isopetasin, while both causing tracheal relaxation, do so through different primary mechanisms. This compound's relaxant effect involves cAMP-PDE inhibition, whereas S-Isopetasin's effect is primarily mediated by antimuscarinic M3 antagonism researchgate.netnih.gov. This difference in target interaction highlights how a change in stereochemistry can lead to distinct pharmacological pathways being modulated.

Similarly, comparisons between Petasin and Isopetasin have revealed differential effects on intracellular signaling. Petasin, but not Isopetasin or neopetasin, inhibited agonist-mediated intracellular calcium mobilization and cytoplasmic phospholipase A2 (cPLA2) activity in human eosinophils nih.gov. This suggests that the stereochemical differences between Petasin and Isopetasin are critical for their interaction with specific intracellular targets involved in inflammatory processes.

The varying potencies observed between this compound and S-Isopetasin in inhibiting inflammatory markers and their anti-nociceptive effects further underscore the impact of stereoisomerization on pharmacological outcomes nih.govwikipedia.org. These findings emphasize the importance of considering the specific stereochemistry of petasin analogues when evaluating their therapeutic potential.

Elucidation of Key Pharmacophores for Specific Target Interactions

While explicit, detailed pharmacophore models for this compound and its analogues interacting with specific targets are not extensively described in the provided search results, studies have begun to identify key structural features essential for their biological activities. A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target.

Research on petasin and its analogues has pointed to the significance of certain moieties for specific effects:

For the anti-adipogenic activity of petasin, the double bond at the C11-C12 position and the angeloyl ester moiety were found to be essential ctdbase.org.

For the antiproliferative activity of petasin derivatives against human neuroblastoma cells, an additional ester group and the exo-double bond were important mdpi.com.

These findings provide insights into the structural requirements for activity and contribute to the understanding of the key pharmacophoric features involved in the interaction of petasins with their biological targets. Further research, potentially employing computational approaches such as pharmacophore modeling and molecular docking, could help to more precisely define the pharmacophores of this compound and its analogues for their various targets, including phosphodiesterases, muscarinic receptors, calcium channels, and enzymes involved in inflammatory pathways researchgate.netnih.govnih.govthegoodscentscompany.com. Understanding these pharmacophores is crucial for the rational design and optimization of novel compounds with enhanced potency and selectivity.

Molecular Mechanisms of Action: Preclinical Investigations

Enzyme Inhibition and Modulation

S-Petasin has been shown to inhibit the activity of certain enzymes, particularly phosphodiesterases, and modulate the leukotriene synthesis pathway.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers involved in various cellular processes. researchgate.netmdpi.comnih.gov Inhibition of PDEs leads to increased intracellular levels of cAMP or cGMP, which can modulate downstream signaling pathways. mdpi.comnih.gov

Inhibition of PDE3 and PDE4 Isozymes

This compound has demonstrated inhibitory effects on specific PDE isozymes. Studies have shown that this compound concentration-dependently inhibits the activities of PDE3 and PDE4. nih.govresearchgate.netresearchgate.netpublisherspanel.comresearchgate.net It did not, however, inhibit PDE1, PDE2, or PDE5 activities at concentrations up to 100 µM. nih.gov PDE3 and PDE4 are particularly relevant in airway smooth muscle and inflammatory cells, where they regulate cAMP levels. mdpi.comopenrespiratorymedicinejournal.com PDE3 inhibition is associated with bronchodilation, while PDE4 inhibition is linked to anti-inflammatory effects. openrespiratorymedicinejournal.com

Kinetic Analysis of PDE Inhibition (IC50, Ki, Competitive Mechanisms)

Kinetic analyses have been performed to characterize the inhibitory effects of this compound on PDE3 and PDE4. This compound inhibited PDE3 activity with an IC50 value of 25.5 ± 1.5 µM and PDE4 activity with an IC50 value of 17.5 ± 2.4 µM. nih.govresearchgate.netresearchgate.netresearchgate.net The IC50 value for PDE3 was significantly greater than that for PDE4. nih.govresearchgate.net

According to Lineweaver-Burk analysis, this compound competitively inhibited both PDE3 and PDE4 activities. nih.govresearchgate.netresearchgate.net The dissociation constants for inhibitor binding (Ki) were determined to be 25.3 µM for PDE3 and 18.1 µM for PDE4. nih.govresearchgate.netresearchgate.net Similar to the IC50 values, the Ki value for PDE3 was significantly greater than that for PDE4. nih.govresearchgate.net

Data Table: Inhibition of PDE3 and PDE4 by this compound

| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Mechanism |

| PDE3 | 25.5 ± 1.5 | 25.3 | Competitive |

| PDE4 | 17.5 ± 2.4 | 18.1 | Competitive |

The PDE4H value of this compound was reported to be >300 µM, resulting in a PDE4H/PDE4L ratio calculated to be >17. nih.govresearchgate.net This ratio is considered relevant in the context of potential therapeutic effects versus adverse responses associated with PDE4 inhibition. researchgate.net

Downstream Signaling of cAMP-Dependent Protein Kinase (PKA)

Inhibition of PDE3 and PDE4 by this compound leads to an increase in intracellular cAMP levels. nih.govresearchgate.net Elevated cAMP levels can activate cAMP-dependent protein kinase (PKA). nih.govmdpi.comnih.govresearchgate.net The activation of PKA is a key downstream signaling event following PDE inhibition and is involved in various cellular responses, including smooth muscle relaxation and anti-inflammatory effects. nih.govmdpi.comnih.govresearchgate.net Increased cAMP, mediated by PDE3/4 inhibition, activates PKA, which can lead to increased calcium extrusion from the intracellular space and uptake into the sarcoplasmic reticulum, contributing to smooth muscle relaxation. nih.govresearchgate.net The increased cAMP also contributes to anti-inflammatory and immunoregulatory effects. nih.govresearchgate.net

Leukotriene Synthesis Pathway Modulation

Leukotrienes are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway. mdpi.comcaymanchem.com They play significant roles in various inflammatory and allergic conditions. mdpi.com this compound and other petasins have been investigated for their ability to modulate the leukotriene synthesis pathway. publisherspanel.commdpi.combiomolther.orgnih.govmdpi.combiosynth.com

Inhibition of 5-Lipoxygenase (5-LO) Activity and Translocation

Studies suggest that petasins, including this compound, can inhibit leukotriene biosynthesis in various human blood cells, such as eosinophils and neutrophils. mdpi.combiomolther.orgnih.govmdpi.com Specifically, petasin has been shown to inhibit 5-lipoxygenase (5-LO) activity. biosynth.comfrontiersin.org 5-LO is a key enzyme in the synthesis of leukotrienes. mdpi.comcaymanchem.com

Furthermore, petasin has been reported to inhibit the translocation of 5-LO from the cytosol to the nuclear membrane in stimulated eosinophils. nih.govmdpi.comiranchembook.ir Translocation to the nuclear envelope is a crucial step for 5-LO activity, where it interacts with 5-LO-activating protein (FLAP) to initiate leukotriene synthesis. caymanchem.com By inhibiting this translocation, petasin may effectively block the initiation of leukotriene production. This suggests that petasins may target intracellular signaling molecules involved in the activation of 5-LO. nih.govmdpi.com

Suppression of Leukotriene B4 (LTB4) and Cysteinyl Leukotriene (Cys-LT) Production

This compound, along with other petasins, has been shown to inhibit the synthesis of leukotriene B4 (LTB4) and cysteinyl leukotrienes (Cys-LTs) in various inflammatory cells, including eosinophils and neutrophils. biomolther.orgresearchgate.netresearchgate.net This inhibitory effect is significant because LTB4 and Cys-LTs are potent inflammatory mediators involved in processes like chemotaxis, bronchoconstriction, and increased vascular permeability. biorxiv.orgpharmgkb.org Studies have demonstrated that petasin blocks intracellular calcium influx into these cells, which is a crucial step in leukotriene biosynthesis. researchgate.netnih.gov Additionally, petasin has been reported to inhibit phospholipase A2 activity and the translocation of 5-lipoxygenase from the cytosol to the nucleus in stimulated eosinophils, further contributing to the inhibition of leukotriene production. nih.gov While Petasites hybridus extracts have shown broad inhibition of leukotriene synthesis, the inhibitory effect has been attributed to the petasins. biorxiv.org

Adenylate Cyclase and cAMP Concentration Regulation

This compound has been shown to influence the adenylate cyclase pathway, leading to changes in intracellular cyclic adenosine 3',5'-monophosphate (cAMP) concentration. researchgate.netnih.govresearchgate.net Studies have indicated that this compound can inhibit the activity of adenylate cyclase, an enzyme responsible for converting ATP to cAMP. researchgate.netcps.org.twpatsnap.com This inhibition can lead to a decrease in intracellular cAMP levels. researchgate.netcps.org.tw Conversely, this compound has also been reported to inhibit phosphodiesterase (PDE) activity, specifically PDE3 and PDE4, which are enzymes that break down cAMP. nih.govresearchgate.net Inhibition of PDE activity would lead to an increase in cAMP levels. nih.govresearchgate.netpatsnap.com The net effect on cAMP concentration may depend on the specific cell type and experimental conditions. For instance, inhibition of PDE3/4 by this compound leads to an increase in cAMP, which can activate protein kinase A (PKA) and influence calcium handling, contributing to smooth muscle relaxation. nih.govresearchgate.net In adrenal cortical cells, this compound's inhibition of cAMP formation was linked to a decrease in corticosterone release. researchgate.net

Ion Channel and Receptor Interactions

Interactions with ion channels, particularly voltage-dependent calcium channels, represent a significant mechanism of action for this compound. nih.govresearchgate.netpublisherspanel.comnih.gov

Voltage-Dependent Calcium Channel (VDCC) Blockage

This compound has been identified as an inhibitor of voltage-dependent calcium channels (VDCCs). nih.govresearchgate.netpublisherspanel.comresearchgate.netnih.gov This blockage contributes to its ability to decrease intracellular calcium concentration. biomolther.orgnih.govresearchgate.netresearchgate.netnih.gov The inhibition of VDCCs is considered a major mechanism underlying the hypotensive and vasorelaxant effects observed with this compound and other petasins. researchgate.netpublisherspanel.comnih.gov

L-type VDCC Inhibition and Intracellular Calcium Reduction

This compound has been specifically shown to inhibit L-type voltage-dependent Ca2+ channels (L-type VDCCs). nih.govresearchgate.netpublisherspanel.comnih.govnih.govnih.gov This inhibition leads to a reduction in calcium influx into cells, subsequently decreasing intracellular calcium concentration ([Ca2+]i). biomolther.orgnih.govresearchgate.netnih.govnih.govnih.gov Studies in vascular smooth muscle cells have demonstrated that this compound inhibits L-type VDCC activity in a concentration-dependent manner, attenuating calcium-induced contractions and suppressing the increase in [Ca2+]i stimulated by depolarization. researchgate.netnih.govnih.gov While this compound inhibits L-type calcium current and shifts the steady-state inactivation curve to more negative potentials in cardiac myocytes, receptor binding assays have not identified a significant interaction between this compound and the dihydropyridine binding sites of L-type VDCCs, suggesting a different binding mechanism. nih.gov This reduction in intracellular calcium is crucial for various cellular processes, including smooth muscle contraction and the synthesis of inflammatory mediators like leukotrienes. biomolther.orgnih.govresearchgate.netresearchgate.net

Table: Effect of this compound on L-type VDCC Activity and Intracellular Calcium

| Cell Type | Effect on L-type VDCC Activity | Effect on Intracellular Ca2+ | Reference |

|---|---|---|---|

| Rat Aortic Smooth Muscle Cells | Inhibition (concentration-dependent) | Suppression of KCl-stimulated increase | researchgate.netnih.gov |

| Mouse NG108-15 Neuronal Cells | Inhibition | Decrease | nih.gov |

| Rat Ventricular Myocytes | Inhibition (concentration-dependent) | Depression of transients | nih.gov |

Ca(v)2.1 Channel Inhibition and Use-Dependent Blocking Properties

In addition to L-type VDCCs, this compound has also been shown to inhibit currents through presynaptic Ca(v)2.1 channels (P/Q-type calcium channels). publisherspanel.comnih.gov Studies using Xenopus laevis oocytes expressing Ca(v)2.1 channels revealed that this compound is a Ca(v)2.1 channel inhibitor. publisherspanel.comnih.gov Importantly, this inhibition exhibits use-dependent blocking properties. publisherspanel.comnih.gov this compound was a weak tonic blocker during infrequent depolarizations but its inhibitory potency increased at higher stimulation rates, indicating a preferential block of open and/or inactivated channels. nih.gov Sulfur-containing petasins, including this compound, were found to be the most potent in promoting the accumulation of Ca(v)2.1 channels in inactivated states during pulse trains. nih.gov This use-dependent block suggests that this compound's inhibitory effect is enhanced when the channels are more frequently activated. nih.gov

Table: Effect of this compound on Ca(v)2.1 Channel Activity

| Channel Type | Tonic Block (infrequent depolarization) | Use-Dependent Block (higher stimulation rates) | Effect on Inactivation | Reference |

|---|

Histamine H1-Receptor Binding Inhibition

Studies on Petasites hybridus extracts and their constituents, including petasin and this compound, have explored their effects on histamine H1 receptors. While petasin has demonstrated high-affinity binding to the histamine H1 receptor and neutralized histamine-induced contractions in isolated guinea pig trachea, this compound has been reported to be inactive in this regard in some studies. karger.com However, other research suggests that this compound, along with petasin and other sesquiterpene lactones, may be able to block histamine binding to H1-receptors in vitro. researchgate.net

Transient Receptor Potential (TRP) Channel Modulation (e.g., TRPA1, TRPV1 for Petasin)

Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1, are involved in transmitting nociceptive stimuli and are targets for compounds with analgesic properties. mdpi.com While much of the research on TRP channel modulation has focused on petasin and isopetasin, which have shown inhibitory effects on TRPA1 and TRPV1 receptor channels and reduced calcitonin gene-related peptide (CGRP) release from trigeminal afferents, the specific effects of this compound on these channels are less extensively documented in the provided search results. nih.govnih.gov Some sources mention isopetasin acting on the TRPA1 cation channel. researchgate.net

G Protein-Coupled Receptor Signaling Pathways

The provided search results offer limited direct information specifically on the modulation of G Protein-Coupled Receptor (GPCR) signaling pathways by this compound. Some research suggests that petasins may block earlier signaling events initiated by G protein-coupled receptors. frontiersin.org However, detailed findings specifically for this compound's interaction with GPCR pathways are not prominently featured in the search results.

Cellular Signal Transduction Pathways

Investigations into the cellular effects of this compound have revealed its influence on key signal transduction pathways, particularly those involved in cell cycle regulation and apoptosis.

p53 Pathway Activation and Cell Cycle Regulation

This compound has been shown to induce apoptosis and inhibit cell migration through the activation of the p53 pathway signaling in melanoma cells. researchgate.netbohrium.comsci-hub.se The p53 protein is a tumor suppressor that plays a critical role in responding to cellular stress, regulating target genes involved in cell cycle arrest, apoptosis, DNA repair, and metabolism. creative-diagnostics.comnih.gov Activation of p53 can influence the cell cycle, apoptosis, and cell migration. sci-hub.se

Modulation of Apoptosis-Related Proteins (Bax, Bcl-2, Bcl-XL)

This compound regulates the expression of apoptosis-related proteins, including Bax, Bcl-2, and Bcl-XL, through the activation of the p53 pathway. researchgate.netbohrium.comsci-hub.se The Bcl-2 family of proteins includes both anti-apoptotic proteins (like Bcl-2 and Bcl-XL) and pro-apoptotic proteins (like Bax). The balance between these proteins is crucial in determining whether a cell undergoes apoptosis. frontiersin.orgmdpi.comroyalsocietypublishing.org this compound's modulation of these proteins contributes to its ability to induce apoptosis in cancer cells. bohrium.comsci-hub.se Studies have shown that this compound can decrease the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL while increasing the expression of pro-apoptotic Bax. sci-hub.seumw.edu.pl

Regulation of Cell Cycle Checkpoint Proteins (p21, CDK4, Cyclin D1)

This compound regulates the expression of cell cycle checkpoint proteins, including p21, CDK4, and Cyclin D1. researchgate.netbohrium.comsci-hub.selarvol.com Cell cycle progression is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, as well as CDK inhibitors like p21. immunologyresearchjournal.comnih.gov Cyclin D1 binds to and activates CDK4 and CDK6, promoting the transition from the G1 to the S phase of the cell cycle. immunologyresearchjournal.com p21 is a CDK inhibitor that can bind to and inhibit the activity of CDK-cyclin complexes, including CDK4-Cyclin D1, thereby inducing cell cycle arrest. immunologyresearchjournal.comnih.gov Research indicates that this compound can regulate the expression of p21, CDK4, and Cyclin D1, influencing cell cycle progression, particularly in the context of its anti-cancer effects. researchgate.netbohrium.comsci-hub.selarvol.com Studies suggest that p21 can also play a role in assembling and stabilizing CDK4-Cyclin D complexes. embopress.org

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Pathway Inhibition

This compound has been shown to exert anti-adipogenic activity, and this effect is linked to the inhibition of the PPAR-γ signaling pathway. Studies using 3T3-L1 pre-adipocytes demonstrated that this compound significantly inhibited adipogenesis. researchgate.netrsc.org Mechanistically, this compound was found to down-regulate the expression of PPAR-γ and its target genes in a dose-dependent manner. researchgate.netrsc.org This suggests that the anti-adipogenic effects of this compound are mediated, at least in part, through the suppression of PPAR-γ signaling.

AMP-Activated Protein Kinase (AMPK) Pathway Activation

This compound has been observed to activate the AMP-activated protein kinase (AMPK) pathway. nih.govacs.orgresearchgate.net AMPK is a critical regulator of cellular energy homeostasis. raybiotech.comwikipedia.org Activation of AMPK by this compound has been implicated in its effects on glucose and lipid metabolism. nih.govacs.org

Phosphorylation of AMPKα and Acetyl-CoA Carboxylase (ACCα)

Activation of the AMPK pathway by this compound involves the phosphorylation of key proteins within the pathway. Research has shown that this compound stimulates the phosphorylation of AMPKα. researchgate.netresearchgate.net Phosphorylation of AMPKα at threonine 172 is a critical step for AMPK activation. wikipedia.orgjst.go.jp Furthermore, this compound treatment leads to the phosphorylation of Acetyl-CoA Carboxylase (ACCα), a downstream target of AMPK. researchgate.netresearchgate.net Phosphorylation of ACC by AMPK results in the inhibition of fatty acid synthesis and the activation of fatty acid oxidation. wikipedia.orgjst.go.jp

Mechanisms Linking AMPK Activation to Mitochondrial Respiration Inhibition

Studies investigating the mechanism by which this compound activates AMPK have revealed a link to mitochondrial respiration. Treatment with petasin has been shown to inhibit mitochondrial respiratory chain complex I. nih.govacs.orgnih.gov Inhibition of mitochondrial function can lead to an increase in the intracellular AMP/ATP ratio, which is a key signal for AMPK activation. nih.govacs.orgresearchgate.net This suggests that this compound activates AMPK, at least in part, by inhibiting mitochondrial respiration, subsequently altering the cellular energy balance.

NF-κB Signaling Pathway Modulation

The NF-κB signaling pathway is a crucial regulator of inflammatory responses. frontiersin.org While some studies on Petasites extracts containing petasins suggest modulation of NF-κB, the specific effects of this compound on this pathway appear complex and context-dependent based on the available information. One study involving a standardized Petasites hybridus extract containing petasins indicated elevated NF-κB levels in certain cancer cells, suggesting activation in response to oxidative stress, potentially leading to apoptosis. imrpress.comresearchgate.net Another study on this compound in melanoma cells reported a decrease in nuclear NF-κB. sci-hub.se

Nrf2 Signaling Pathway Activation and Cytoprotective Effects

This compound has been shown to activate the Nrf2 signaling pathway. researchgate.netmdpi.comdntb.gov.ua The Nrf2 pathway is a primary defense mechanism against oxidative stress, regulating the expression of antioxidant and cytoprotective genes. mdpi.comnih.gov Studies have demonstrated that this compound pretreatment reduces intracellular reactive oxygen species (ROS) levels and improves cell viability in cells exposed to oxidative damage. researchgate.netmdpi.com This cytoprotective effect is mediated through the activation of the Nrf2 pathway, which modulates the post-transcriptional response of antioxidant biomarkers. researchgate.netmdpi.comdntb.gov.ua Activation of Nrf2 by inducers typically involves stabilization and nuclear translocation of the Nrf2 transcription factor, leading to enhanced expression of cytoprotective proteins. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., ERK1/2, p38 MAPK, MEK inhibition by Petasin)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38 MAPK, are involved in various cellular processes such as proliferation, differentiation, and stress responses. frontiersin.orginvivogen.commdpi.com While the provided outline specifically mentions MEK inhibition by "Petasin," and some studies discuss the involvement of ERK1/2 and p38 MAPK in cellular responses nih.govnih.gov, the direct and specific effects of this compound on the inhibition of MEK, ERK1/2, or p38 MAPK are not explicitly detailed in the search results. Some research indicates that p38 MAPK is activated by cellular stressors and inflammatory cytokines invivogen.commdpi.com, and there can be crosstalk between MAPK pathways. frontiersin.org However, a direct inhibitory mechanism of this compound on these specific kinases is not clearly established in the provided context.

This compound, a sesquiterpene found in plants of the genus Petasites, has been the subject of preclinical investigations into its molecular mechanisms of action, particularly concerning its effects on cellular signaling pathways and mitochondrial function. Research has explored its potential inhibitory effects on the Akt/mTOR signaling axis and its impact on mitochondrial bioenergetics, including the inhibition of Complex I and alterations in intracellular AMP/ATP ratios.

Akt/mTOR Signaling Axis Inhibition (by Petasin) Preclinical studies have indicated that petasin can inhibit the Akt/mTOR signaling axis. Research using human colon carcinoma SW-620 cells demonstrated that petasin treatment led to a decrease in the phosphorylation levels of key proteins within this pathway, including Akt, mTOR, and the downstream target P70S6K.nih.govresearchgate.netnih.govThis inactivation of the Akt/mTOR pathway is suggested as a potential mechanism by which petasin inhibits the proliferation of colon cancer cells and induces apoptosis.nih.govnih.govThe Akt/mTOR pathway is known to play a crucial role in regulating cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.nih.govTherefore, targeting this pathway with compounds like petasin may represent a therapeutic strategy.

Studies have shown statistically significant decreases in the phosphorylation of Akt, mTOR, and P70S6K after treatment with petasin. For instance, in SW-620 cells treated with 25 µmol/L petasin for 24 hours, the phosphorylation levels of Akt, mTOR, and P70S6K were significantly reduced compared to control cells. nih.gov

Akt: Phosphorylation decreased from 1.01 ± 0.16 to 0.74 ± 0.06 (P = 0.042). nih.gov

mTOR: Phosphorylation decreased from 0.71 ± 0.12 to 0.32 ± 0.11 (P = 0.013). nih.gov

P70S6K: Phosphorylation decreased from 1.23 ± 0.21 to 0.85 ± 0.14 (P = 0.008). nih.gov

This inhibition of the Akt/mTOR pathway by petasin is thought to contribute to the activation of an intrinsic apoptotic program in cancer cells. nih.gov

Mitochondrial Dysfunction and Bioenergetics Investigations into the effects of petasin on cellular bioenergetics have revealed its impact on mitochondrial function.

Inhibition of Mitochondrial Respiratory Chain Complex I Petasin has been identified as a potent inhibitor of mitochondrial respiratory chain Complex I (also known as NADH ubiquinone oxidoreductase).medchemexpress.comacs.orgmedchemexpress.comnih.govresearchgate.netjci.orgResearch indicates that this inhibition is a key mechanism underlying the biological effects of petasin, particularly its anti-tumor activity.medchemexpress.comnih.govresearchgate.netjci.orgStudies have shown that petasin exhibits significantly higher inhibitory activity against Complex I compared to conventional inhibitors like metformin or phenformin.nih.govresearchgate.netjci.orgFor example, one study reported petasin having at least 1700 times higher activity than these compounds.nih.govresearchgate.netjci.org

The inhibition of Complex I by petasin disrupts mitochondrial respiration, impacting the cell's ability to generate ATP through oxidative phosphorylation. acs.orgnih.govresearchgate.netresearchmap.jp This disruption in energy metabolism is particularly detrimental to cancer cells, which often have a high dependence on mitochondrial function to support their rapid growth and proliferation. jci.orgmdpi.com

In vitro studies have quantified the inhibitory activity of petasin against various components of the mitochondrial electron transport chain. Petasin significantly inhibited Complex I activity, while its effects on Complexes II, II/III, IV, and V (ATP synthase) were notably less pronounced or not statistically significant. researchgate.net

Impact on Intracellular AMP/ATP Ratios The inhibition of mitochondrial Complex I by petasin leads to alterations in intracellular energy status, specifically impacting the ratio of AMP to ATP.acs.orgresearchgate.netresearchmap.jpWith reduced ATP production via oxidative phosphorylation, the cellular concentration of ATP decreases, while the concentration of AMP increases.researchgate.netThis results in an elevated intracellular AMP/ATP ratio.acs.orgresearchmap.jp

An increased AMP/ATP ratio is a key signal for the activation of AMP-activated protein kinase (AMPK). acs.orgresearchmap.jp AMPK is a critical energy sensor within the cell that, once activated, promotes catabolic processes that generate ATP and inhibits anabolic processes that consume ATP. The activation of AMPK by petasin is considered a downstream consequence of its inhibition of mitochondrial respiration and the resulting shift in the AMP/ATP balance. acs.orgresearchmap.jp This activation of the AMPK signaling pathway is believed to participate in the regulation of glucose and lipid metabolism. medchemexpress.comacs.org

Preclinical Pharmacological Efficacy: in Vitro and in Vivo Mechanistic Studies

Anti-inflammatory and Immunomodulatory Activity

Preclinical research indicates that S-Petasin possesses significant anti-inflammatory and immunomodulatory properties, primarily demonstrated in models of allergic asthma and peritonitis.

Suppression of Inflammatory Cytokines (IL-2, IL-4, IL-5, TNF-α, IFN-γ) in Cellular and Animal Models

This compound has been shown to suppress the levels of several key inflammatory cytokines in preclinical models. In an ovalbumin (OVA)-induced murine model of allergic asthma, this compound (10–30 μmol/kg, subcutaneously administered) significantly suppressed the increases in the levels of interleukin (IL)-2, IL-4, IL-5, tumor necrosis factor (TNF)-α, and interferon (IFN)-γ in bronchoalveolar lavage fluid (BALF). nih.govnih.gov This suggests an inhibitory effect on both Th1 (IL-2, IFN-γ, TNF-α) and Th2 (IL-4, IL-5) cytokine production in this allergic airway inflammation model. nih.gov While this compound inhibited LPS-induced iNOS induction and NO production in mouse peritoneal macrophages, investigation into IL-1β, IL-6, and TNF-α in this specific macrophage model did not show significant suppression by this compound. biomolther.org

Regulation of Immunoglobulin Levels (IgE, IgG2a) in Allergic Models

Studies in allergic models have demonstrated this compound's ability to modulate immunoglobulin levels. In OVA-sensitized and challenged mice, this compound (10–30 μmol/kg, subcutaneously administered) dose-dependently and significantly attenuated total and OVA-specific immunoglobulin E (IgE) levels in both serum and BALF. nih.govnih.gov Concurrently, this compound enhanced the level of total IgG2a in the serum of these mice. nih.govnih.gov These findings suggest potential immunoregulatory effects of this compound in allergic responses. nih.gov

Inhibition of Inflammatory Cell Infiltration (Lymphocytes, Neutrophils, Eosinophils) in Bronchoalveolar Lavage Fluid (BALF)

This compound has been observed to inhibit the accumulation of various inflammatory cell types in inflammatory settings. In an ovalbumin-induced mouse asthma model, this compound significantly inhibited the accumulations of eosinophils, macrophages, and lymphocytes in bronchoalveolar fluids. biomolther.orgbiomolther.orgnih.gov Similarly, in an LPS-induced mouse model of peritonitis, this compound significantly inhibited the accumulation of polymorphonuclear and mononuclear leukocytes in the peritoneal cavity. biomolther.orgnih.gov One study in the OVA-induced mouse asthma model also reported suppression of total inflammatory cells, lymphocytes, neutrophils, and eosinophils in BALF, although macrophages were not affected in that specific experiment. nih.gov

Modulation of Airway Hyperresponsiveness in Murine Models

This compound has shown efficacy in modulating airway hyperresponsiveness (AHR) in animal models of allergic asthma. In sensitized and challenged mice, this compound (10–30 μmol/kg, subcutaneously administered) dose-dependently and significantly attenuated the enhanced pause (Penh) value induced by methacholine. nih.govnih.gov This attenuation of the Penh value indicates a reduction in airway hyperresponsiveness. nih.govnih.gov

Effects on Mast Cell Degranulation and Mediator Release

Preclinical studies have investigated the effects of this compound on mast cell activity. In vitro experiments using RBL-2H3 mast cells demonstrated that this compound inhibited antigen-induced degranulation, as measured by β-hexosamidase release, in a concentration-dependent manner. biomolther.orgbiomolther.orgnih.gov However, this compound was not found to inhibit the increase in intracellular Ca2+ induced by antigen treatment in these mast cells. biomolther.orgbiomolther.orgresearchgate.net

Antiproliferative and Apoptotic Activity

Beyond its anti-inflammatory effects, this compound has also demonstrated antiproliferative and apoptotic activities in various cancer cell models in vitro and in vivo. This compound has shown strong antiproliferative activities towards various types of human cancers in in vitro and some in vivo studies. imrpress.comimrpress.com

This compound exerted a significant anti-proliferation effect on human melanoma cell lines B16F10 and A375, as measured by MTT assay and crystal violet staining. researchgate.netbohrium.comnih.gov this compound induced apoptosis in B16F10 and A375 cells, evidenced by flow cytometry and western blot analysis. researchgate.netbohrium.comnih.gov Mechanistically, this compound was found to activate the p53 pathway signaling in these melanoma cells, regulating the expression of related target genes such as Bcl-2, Bcl-XL, Bax, p21, CDK4, and cyclin D1. researchgate.netbohrium.comnih.gov

In human prostate cancer cells (LNCaP, DU145, and PC3), this compound and iso-S-petasin caused antiproliferative effects and induced apoptosis in both androgen-dependent and -independent cell lines. iiarjournals.orgiiarjournals.org These effects involved caspase activation, BAX translocation, and cytochrome c release, indicating the activation of mitochondria-related apoptotic pathways. iiarjournals.orgiiarjournals.org this compound and iso-S-petasin reduced the protein levels of procaspase 3, 8, and 9, and cleaved poly(ADP-ribose) polymerase (PARP) in all tested prostate cancer cell lines. iiarjournals.orgiiarjournals.org They also reduced procaspase 7 levels in LNCaP and PC3 cells. iiarjournals.orgiiarjournals.org this compound and iso-S-petasin increased mitochondrial membrane permeability and cytochrome c release by reducing the BCL2/BAX ratio in DU145 and PC3 cells, and modulated p53 levels in DU145 and PC3 cells. iiarjournals.orgiiarjournals.org

This compound has also demonstrated antiproliferative activity against human T24 bladder carcinoma cells. iiarjournals.orgiiarjournals.org

Table 1: Summary of this compound Preclinical Efficacy Findings

| Activity | Model (In Vitro/In Vivo) | Key Findings | Relevant Section |

| Suppression of Inflammatory Cytokines | OVA-induced mouse asthma (In Vivo) | Suppressed IL-2, IL-4, IL-5, TNF-α, IFN-γ in BALF. nih.govnih.gov | 8.1.1 |

| Mouse peritoneal macrophages (In Vitro) | Inhibited LPS-induced iNOS induction and NO production. biomolther.orgnih.gov | 8.1.1 | |

| Regulation of Immunoglobulin Levels | OVA-sensitized and challenged mice (In Vivo) | Attenuated total and OVA-specific IgE in serum and BALF; Enhanced IgG2a in serum. nih.govnih.gov | 8.1.2 |

| Inhibition of Inflammatory Cell Infiltration | OVA-induced mouse asthma (In Vivo) | Inhibited accumulation of eosinophils, macrophages, lymphocytes in BALF. biomolther.orgbiomolther.orgnih.gov Inhibited total inflammatory cells, lymphocytes, neutrophils, eosinophils (macrophages unaffected in one study) in BALF. nih.gov | 8.1.3 |

| LPS-induced mouse peritonitis (In Vivo) | Inhibited accumulation of polymorphonuclear and mononuclear leukocytes in peritoneal cavity. biomolther.orgnih.gov | 8.1.3 | |

| Modulation of Airway Hyperresponsiveness | OVA-induced mouse asthma (In Vivo) | Attenuated methacholine-induced enhanced pause (Penh). nih.govnih.gov | 8.1.4 |

| Effects on Mast Cell Degranulation | RBL-2H3 mast cells (In Vitro) | Inhibited antigen-induced β-hexosamidase release. biomolther.orgbiomolther.orgnih.gov Did not inhibit intracellular Ca2+ increase. biomolther.orgbiomolther.orgresearchgate.net | 8.1.5 |

| Antiproliferative Activity | Human melanoma cells (A375, B16F10) (In Vitro) | Inhibited cell proliferation. researchgate.netbohrium.comnih.gov | 8.2 |

| Human prostate cancer cells (LNCaP, DU145, PC3) (In Vitro) | Caused antiproliferative effects. iiarjournals.orgiiarjournals.org | 8.2 | |

| Human bladder carcinoma cells (T24) (In Vitro) | Showed antiproliferative activity. iiarjournals.orgiiarjournals.org | 8.2 | |

| Apoptotic Activity | Human melanoma cells (A375, B16F10) (In Vitro) | Induced apoptosis via p53 pathway activation. researchgate.netbohrium.comnih.gov | 8.2 |

| Human prostate cancer cells (LNCaP, DU145, PC3) (In Vitro) | Induced apoptosis via mitochondria-related pathways (caspase activation, BAX, cytochrome c release). iiarjournals.orgiiarjournals.org | 8.2 |

Induction of Apoptosis in Melanoma Cells (B16F10, A375) and Prostate Cancer Cells

This compound has shown the ability to induce apoptosis, a form of programmed cell death, in melanoma cell lines such as murine B16F10 and human A375 cells. This effect has been evidenced by flow cytometry and western blot assays. nih.govbohrium.comsci-hub.se Research indicates that this compound exerts a significant anti-proliferation effect on both B16F10 and A375 cells. nih.govbohrium.comsci-hub.se Furthermore, studies have revealed that this compound can trigger apoptotic cell death responses in prostate cancer cells. imrpress.com

Inhibition of Cell Migration and Invasion in Melanoma Cells

In addition to inducing apoptosis, this compound has been found to inhibit the migration and invasion of melanoma cells in vitro. nih.govbohrium.comsci-hub.se Wound healing assays and transwell cell migration and invasion assays have shown that this compound suppresses the migratory capabilities of B16F10 and A375 cells. nih.govbohrium.comsci-hub.se This suggests a potential role for this compound in impeding the metastatic spread of melanoma.

Mechanisms of Cell Death via Caspase Activation and Cytochrome c Release

Studies investigating the mechanisms by which this compound induces cell death have pointed to the involvement of caspase activation and cytochrome c release. Exposure to this compound has been shown to elicit apoptotic cell death responses through these pathways in prostate cancer cells. imrpress.com In melanoma cells (B16F10 and A375), this compound has been shown to activate the p53 pathway signaling, which in turn regulates the expression of genes related to cell apoptosis and migration, including Bcl-2, Bcl-XL, Bax, MMP-2, MMP-9, p21, CDK4, and cyclin D1. nih.govbohrium.comsci-hub.se

Inhibition of Tumor Growth and Metastasis in Preclinical Models

Preclinical studies using animal models of cancer have provided evidence for the ability of petasin (a related compound, often discussed in the context of this compound's activities) to inhibit tumor growth and metastasis. wikipedia.orgnih.gov One study reported that petasin administration induced prominent growth inhibition in multiple syngeneic and xenograft mouse models. nih.gov Furthermore, treatment with petasin attenuated cellular motility and focal adhesion in vitro, as well as lung metastasis in vivo. nih.gov

Metabolic Regulation and Anti-adipogenic Effects

Beyond its effects on cancer cells, this compound has also demonstrated activity in regulating metabolic processes, particularly concerning adipogenesis and triglyceride accumulation.

Inhibition of Adipogenesis in Preadipocyte Cell Lines (e.g., 3T3-L1)

This compound has shown strong anti-adipogenic activity against the differentiation of preadipocyte cell lines, such as 3T3-L1 cells. researchgate.netnih.govresearchgate.net Studies have indicated that this compound inhibits adipogenesis in 3T3-L1 cells by down-regulating the expression of PPAR-γ and its target genes in a dose-dependent manner. researchgate.netnih.govresearchgate.net The anti-adipogenic effects of Petasites japonicus extract, from which this compound can be isolated, have been observed in 3T3-L1 cells. researchgate.netnih.govresearchgate.net

| Compound | Cell Line | Effect on Adipogenesis | Key Mechanism | Reference |

| This compound | 3T3-L1 | Inhibition | Down-regulation of PPAR-γ | researchgate.netnih.govresearchgate.net |

| Petasin | 3T3-F442A | Inhibition (IC50 0.95 µM) | Suppression of PPARγ, C/EBPα, lipid synthesis factors | researchgate.netmedchemexpress.com |

Reduction of Triglyceride Accumulation in Hepatic and Adipose Cell Models

Research has shown that this compound can reduce triglyceride accumulation in differentiated 3T3-L1 cells. researchgate.netnih.govresearchgate.net Additionally, this compound has been investigated for its effects on lipid accumulation in hepatic cell models. In oleic acid-induced HepG2 cells, used as a nonalcoholic fatty liver disease (NAFLD) cell model, this compound significantly inhibited lipid levels and reduced triacylglycerol levels. researchgate.netresearchgate.net The mechanism involves stimulating the phosphorylation of AMPKα and ACCα, inhibiting lipogenesis, and enhancing triacylglycerol turnover by regulating key enzymes and transcriptional factors. researchgate.netresearchgate.net

| Compound | Cell Model | Effect on Triglyceride Accumulation | Reference |

| This compound | Differentiated 3T3-L1 cells | Reduced | researchgate.netnih.govresearchgate.net |

| This compound | Oleic acid-induced HepG2 cells | Reduced | researchgate.netresearchgate.net |

Influence on Adrenal Steroid Hormone Biosynthesis (e.g., Corticosterone Production)

Neurobiological Effects (Mechanistic Aspects)

Research into the neurobiological effects of this compound has primarily focused on its interactions with ion channels and its influence on the release of neuropeptides involved in pain signaling and neuronal communication. The mechanisms identified suggest a role for this compound in modulating neuronal excitability and inflammatory responses within the nervous system.

Antinociceptive Activities

Preclinical studies indicate that this compound possesses antinociceptive properties, with investigations delving into the underlying mechanisms. One key area of research has focused on the interaction of this compound with transient receptor potential (TRP) channels, which are involved in the detection of painful stimuli.

Studies have shown that petasins, including this compound and its isomer isopetasin, can reduce the release of calcitonin gene-related peptide (CGRP) from trigeminal afferents. CGRP is a neuropeptide known to play a significant role in migraine pathophysiology and pain signaling nih.govnih.govmdpi.comheadachemedicine.com.br. In vitro experiments using hemisected rodent skulls and dissected trigeminal ganglia demonstrated that pre-incubation with petasin or isopetasin reduced CGRP release evoked by agonists of TRPA1 (mustard oil) and TRPV1 (capsaicin) receptor channels in a concentration-dependent manner nih.govnih.gov. These findings were supported by experiments using mice with functionally deleted TRPA1 or TRPV1 channels nih.govnih.gov.

While isopetasin has been shown to activate TRPA1 channels initially, leading to excitation, this is followed by heterologous desensitization, which may contribute to reduced neurogenic inflammation and potential anti-migraine effects nih.gov. The inhibitory effect of petasins on TRPV1 receptor channels is also suggested, indicating a potential cooperative action between these two TRP receptors in mediating the observed effects nih.govnih.gov.

Beyond TRP channels, some research suggests that the calcium channel-blocking activity of this compound may also contribute to its analgesic effect sinica.edu.tw.

Potential Modulatory Effects on Neuronal Activity

This compound has been investigated for its potential to modulate neuronal activity, primarily through its effects on ion channels crucial for neuronal excitability.

In vitro studies using a mouse neuroblastoma and rat glioma hybrid cell line (NG108-15) have examined the effects of this compound on ion currents. This compound was found to decrease the amplitude of L-type Ca²⁺ current (I(Ca,L)) in a concentration-dependent manner nih.govthieme-connect.com. The half-maximal inhibitory concentration (IC₅₀) for this effect was determined to be 11 µM nih.govthieme-connect.com.

Further analysis revealed that this compound (at 10 µM) shifted the steady-state inactivation of I(Ca,L) to a more negative membrane potential by approximately -10 mV and prolonged the recovery from inactivation nih.govthieme-connect.com. The inhibitory effect on I(Ca,L) exhibited both tonic and use-dependent characteristics nih.govthieme-connect.com. This compound was also effective in inhibiting I(Ca,L) evoked by action potential waveforms and suppressed low voltage-activated I(Ca,L) nih.govthieme-connect.com.

While this compound at a concentration of 100 µM had minimal effect on voltage-dependent Na⁺ current, it did demonstrate a time-dependent inhibitory effect on delayed rectifier K⁺ current in NG108-15 cells nih.govthieme-connect.com. These results suggest that this compound can directly interact with L-type Ca²⁺ channels in these neuronal cells, and these effects could potentially influence neuronal activity if observed in in vivo neuronal settings nih.govthieme-connect.com.

The inhibition of calcium influx by this compound has also been observed in PC-12 cells and is considered a likely contributor to the decreased CGRP secretion seen in neuroendocrine cells mdpi.commdpi.com.

In addition to calcium channels, this compound has been reported to inhibit phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) activities, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) nih.govresearchgate.net. Increased cAMP can activate protein kinase A (PKA), which in turn can influence intracellular calcium concentrations by promoting calcium extrusion and uptake into the sarcoplasmic reticulum researchgate.net. This mechanism, along with direct voltage-dependent calcium channel (VDCC) blockage, contributes to a decrease in intracellular calcium concentration nih.govresearchgate.net. While this mechanism is also linked to smooth muscle relaxation and anti-inflammatory effects, the modulation of intracellular calcium and cAMP levels can also impact neuronal signaling pathways nih.govresearchgate.net.

Table 1 summarizes key in vitro findings regarding this compound's effects on ion channels.

Table 1: Summary of In Vitro Effects of this compound on Ion Channels

| Ion Channel Type | Cell Line/Preparation | Observed Effect | IC₅₀ (if reported) | Reference |

| L-type Ca²⁺ current (I(Ca,L)) | NG108-15 neuronal cells | Decreased amplitude, shifted inactivation, prolonged recovery, tonic and use-dependent inhibition | 11 µM | nih.govthieme-connect.com |

| Low voltage-activated I(Ca,L) | NG108-15 neuronal cells | Suppression | Not reported | nih.govthieme-connect.com |

| Voltage-dependent Na⁺ current | NG108-15 neuronal cells | Little effect (at 100 µM) | Not reported | nih.govthieme-connect.com |

| Delayed rectifier K⁺ current | NG108-15 neuronal cells | Time-dependent inhibition | Not reported | nih.govthieme-connect.com |

| TRPA1 receptor channels | Trigeminal afferents (in vitro), human and rodent TRPA1-expressing cells | Inhibition of agonist-evoked CGRP release, potential desensitization | Not reported | nih.govnih.gov |

| TRPV1 receptor channels | Trigeminal afferents (in vitro) | Inhibition of agonist-evoked CGRP release | Not reported | nih.govnih.gov |

| Voltage-dependent Ca²⁺ channels (VDCCs) | Vascular smooth muscle cells | Inhibition | Not reported | sinica.edu.twnih.govresearchgate.netmdpi.comresearchgate.net |

The collective preclinical evidence suggests that this compound exerts its neurobiological effects through multiple mechanisms, including the modulation of TRP channels involved in pain signaling and the inhibition of voltage-gated calcium channels that regulate neuronal excitability and neuropeptide release.

Future Directions in S-petasin Research

Elucidation of Novel Molecular Targets and Signaling Pathways

Current understanding suggests that S-Petasin exerts its effects through mechanisms such as the inhibition of phosphodiesterase (PDE) 3 and 4 activities and the blockage of voltage-dependent calcium channels (VDCCs), leading to increased cAMP levels and decreased intracellular calcium concentrations, respectively. nih.govresearchgate.net These actions contribute to trachea-bronchial smooth muscle relaxation and possess anti-inflammatory and immunoregulatory effects. nih.gov this compound has also been shown to inhibit antigen-induced degranulation in mast cells and suppress the induction of iNOS and production of NO in macrophages. biomolther.orgbiomolther.org

Future research should aim to fully elucidate the spectrum of molecular targets and signaling pathways modulated by this compound. This includes identifying additional enzymes, receptors, or ion channels with which this compound interacts. Investigations could focus on downstream signaling cascades affected by PDE and VDCC modulation, potentially uncovering broader impacts on cellular function. Furthermore, exploring the specific interactions of this compound with inflammatory mediators beyond leukotrienes and NO, such as various cytokines and chemokines, will be crucial. Understanding how this compound influences complex cellular processes like immune cell migration, proliferation, and differentiation at a molecular level will provide a more comprehensive picture of its pharmacological profile. Research into its potential anti-tumor activity also suggests interactions with pathways like the Akt/mTOR signaling axis and the activation of p53, indicating a need for further exploration of these mechanisms in the context of this compound. imrpress.comimrpress.com

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Traditional two-dimensional (2D) cell cultures and basic in vivo models have been instrumental in initial this compound research. nih.gov However, their limitations in fully replicating the complex physiological environment and intricate cellular interactions necessitate the development and application of more advanced models.

Future research should leverage sophisticated in vitro models, such as 3D cell cultures and organ-on-a-chip systems. nih.govnih.govwur.nl These models offer a more physiologically relevant microenvironment, allowing for a better understanding of this compound's effects on specific tissues and organs, such as respiratory tract tissue or immune system components, in a controlled setting. sciopen.comresearchgate.netmdpi.comacs.orgnih.gov Organ-on-a-chip technology, in particular, holds promise for mimicking multi-organ interactions and studying the systemic effects of this compound. sciopen.comresearchgate.netmdpi.comacs.orgnih.gov

In parallel, the development and utilization of more refined in vivo models that better recapitulate human disease conditions relevant to this compound's potential therapeutic applications (e.g., asthma, inflammatory disorders, certain cancers) will be essential for validating in vitro findings and studying complex pharmacokinetic and pharmacodynamic profiles. biomolther.orgimrpress.comimrpress.com This includes exploring genetically modified animal models or models that allow for the study of specific cellular or molecular pathways.

Chemoinformatic and Computational Approaches for SAR and Drug Design

Chemoinformatics and computational approaches are becoming increasingly vital in natural product research and drug discovery. scielo.org.mxtandfonline.comresearchgate.netu-strasbg.fr These methods can significantly accelerate the understanding of structure-activity relationships (SAR) and guide the rational design of novel compounds.

Future research on this compound should extensively utilize chemoinformatic tools and computational techniques. This includes employing quantitative structure-activity relationship (QSAR) modeling to correlate structural features of this compound and its analogues with their biological activities. researchgate.netmdpi.com Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions of this compound with its identified molecular targets, helping to understand the basis of its potency and selectivity. researchgate.netresearchgate.netresearchgate.nettandfonline.comnih.govjournalijar.com